molecular formula C11H15NO2 B14840801 2-Ethyl-3-hydroxy-N,N-dimethylbenzamide

2-Ethyl-3-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14840801
M. Wt: 193.24 g/mol
InChI Key: MKMUJJMCQGTNNG-UHFFFAOYSA-N
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Description

2-Ethyl-3-hydroxy-N,N-dimethylbenzamide is a benzamide derivative characterized by an ethyl group at the 2-position, a hydroxyl group at the 3-position, and N,N-dimethyl substitution on the amide nitrogen.

  • Acylation: Reaction of a substituted benzoyl chloride (e.g., 2-ethyl-3-hydroxybenzoyl chloride) with dimethylamine .
  • Purification: Chromatographic methods (e.g., silica gel or C18 columns) or recrystallization from solvents like CH₂Cl₂/hexane . Key functional groups in this compound include the hydroxyl group (hydrogen-bond donor) and the N,N-dimethylamide (electron-withdrawing group), which influence its reactivity, solubility, and applications in catalysis or medicinal chemistry.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-ethyl-3-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C11H15NO2/c1-4-8-9(11(14)12(2)3)6-5-7-10(8)13/h5-7,13H,4H2,1-3H3

InChI Key

MKMUJJMCQGTNNG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1O)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-hydroxy-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-ethyl-3-hydroxybenzoic acid with N,N-dimethylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond facilitated by the coupling reagent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as copper-based metal-organic frameworks, can enhance the efficiency of the synthesis by promoting oxidative coupling reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The ethyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of 2-ethyl-3-keto-N,N-dimethylbenzamide or 2-ethyl-3-carboxy-N,N-dimethylbenzamide.

    Reduction: Formation of 2-ethyl-3-hydroxy-N,N-dimethylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Ethyl-3-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

  • Catalysis : The 3-hydroxy group in 2-Ethyl-3-hydroxy-N,N-dimethylbenzamide could facilitate metal coordination for C–H bond activation, analogous to .
  • Medicinal Chemistry: Hydroxyl and ethyl groups may enhance binding to biological targets compared to non-polar analogs (e.g., ).
  • Material Science : Steric and electronic effects from substituents influence applications in polymer or coordination chemistry.

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